Deoxyadenosine triphosphate trisodium is a nucleotide that plays a crucial role in cellular processes, particularly in DNA synthesis. It is a triphosphate form of deoxyadenosine, composed of the nucleobase adenine, the sugar deoxyribose, and three phosphate groups. The compound is essential as a substrate for DNA polymerases during DNA replication and repair processes. The chemical formula for deoxyadenosine triphosphate trisodium is with a molecular weight of approximately 557.13 g/mol .
This compound is classified as a nucleoside triphosphate, which is a type of nucleotide vital for cellular functions. It falls under the broader category of purine nucleotides due to its adenine base structure, distinguishing it from pyrimidine nucleotides like cytidine triphosphate and uridine triphosphate.
The synthesis of deoxyadenosine triphosphate trisodium typically involves the phosphorylation of 2-deoxyadenosine. This process can be achieved through various methods:
The reaction conditions often require anhydrous solvents and controlled temperatures to maximize yield and purity. High-performance liquid chromatography (HPLC) is typically used for purification after synthesis to remove any unreacted materials or byproducts.
Deoxyadenosine triphosphate trisodium primarily undergoes phosphorylation and dephosphorylation reactions. It serves as a substrate in enzymatic reactions catalyzed by DNA polymerases and other nucleotidyl transferases.
Common reagents involved include:
Reactions are typically conducted at physiological temperatures (37°C) to simulate cellular conditions, leading to the formation of extended DNA strands as major products during DNA synthesis .
The primary mechanism of action for deoxyadenosine triphosphate trisodium involves its role as a substrate for DNA polymerase during DNA replication:
Deoxyadenosine triphosphate trisodium has several important scientific applications:
Deoxyadenosine triphosphate trisodium (dATP trisodium) serves as an essential substrate for DNA polymerases during DNA replication and repair. Its incorporation follows a triphasic kinetic mechanism involving DNA binding, nucleotide selection, and a rate-limiting conformational change preceding phosphodiester bond formation. Pre-steady-state kinetic analyses reveal that DNA polymerases bind dATP with dissociation constants (Kd) in the micromolar range (e.g., KddATP = 31 µM for human DNA polymerase ε), while catalyzing incorporation at rapid rates (kpol ≈ 248 s-1 at 20°C) [8]. This efficiency stems from an induced-fit mechanism where correct base pairing (dATP:dT) triggers active-site reorganization, optimizing geometry for nucleotidyl transfer [8] [10].
The leaving group aptitude of the triphosphate moiety significantly influences catalysis. Brønsted plots of log(kpol) versus pKa for modified dATP analogues exhibit linear free energy relationships (LFERs) with negative slopes (-0.6 to -2.0), indicating transition states requiring substantial charge stabilization [2]. This sensitivity varies with base-pair configuration: purine-purine mispairs (e.g., dATP:dG) induce steeper slopes than correct pairs, reflecting active-site electrostatic adjustments during misincorporation [2].
Metal ion coordination is central to dATP reactivity. Structural studies show dATP's triphosphate bridges two catalytic Mg2+ ions (Me2+A and Me2+B), aligning the primer 3′-OH for inline nucleophilic attack on Pα. A transient third metal ion (Me2+C) observed in time-resolved crystallography promotes PPi release by stabilizing the β-γ bond cleavage [5]. Substitutions like Mn2+ for Mg2+ enhance misincorporation rates by improving primer-terminal alignment in mismatched complexes (e.g., dATP:dG wobble pairs), reducing discrimination 13-fold [5].
Table 1: Kinetic Parameters for dATP Incorporation by DNA Polymerases
| Polymerase | KddATP (µM) | kpol (s-1) | Discrimination Factor | Base Pair |
|---|---|---|---|---|
| Human Pol ε | 31 | 248 | 1 (Correct) | dATP:dT |
| Human Pol ε | >600 | 0.05 | >104 | dATP:dG |
| Pol η (Mg2+) | 22 | 110 | 52 | dATP:dT |
| Pol η (Mn2+) | 18 | 95 | 4 | dATP:dT |
dATP trisodium acts as a potent allosteric inhibitor of ribonucleotide reductase (RNR), the enzyme catalyzing deoxyribonucleotide synthesis from ribonucleotides. Mammalian RNR comprises catalytic (R1) and radical-generating (R2) subunits, with activity governed by specificity (s-site) and activity (a-site) regulatory sites. dATP binds the a-site with nanomolar affinity, inducing hexamerization of R1 subunits that sterically obstructs substrate access [5] [10]. This inhibition depletes cellular dNTP pools (particularly dCTP and dGTP), disrupting DNA synthesis and repair fidelity [1] [5].
Kinetic studies demonstrate hierarchical inhibition: dATP concentrations >50 µM fully suppress RNR activity, while physiological levels (0.5–5 µM) selectively curb reduction of purine substrates (ATP/GTP). This specificity arises from dATP's ability to stabilize R1 oligomers that differentially obstruct nucleotide-binding pockets [10]. Notably, elevated dATP levels—as seen in adenosine deaminase deficiency—trigger dNTP pool imbalances, leading to feedback inhibition of RNR and S-adenosylhomocysteine hydrolase. This disrupts methylation processes and mitochondrial function, contributing to immunotoxicity [1] [3].
Table 2: Allosteric Effects of dATP on Ribonucleotide Reductase Activity
| Regulatory Site | dATP Concentration | Primary Effect | dNTP Pool Impact |
|---|---|---|---|
| Activity site (a) | >50 µM | Complete RNR inhibition; R1 hexamerization | Global dNTP depletion |
| Activity site (a) | 0.5–5 µM | Selective ADP/GDP reduction inhibition | Elevated dTTP/dCTP; reduced dATP/dGTP |
| Specificity site (s) | 10–100 µM | Preferential CDP reduction promotion | Increased dCTP:dATP ratio |
dATP trisodium contributes to genomic stability through its involvement in polymerase fidelity and mismatch repair (MMR). Correct dATP incorporation generates canonical Watson-Crick base pairs (dATP:dT), which optimally fit polymerase active sites, facilitating rapid phosphoryl transfer. Misincorporation (e.g., dATP:dG) induces geometric distortions, including wobble pairing (1.6 Å minor-groove shift) or syn-anti transitions, slowing catalysis 103- to 105-fold [5] [6]. This kinetic selectivity—where incorrect insertion rates (kpolincorrect) are dwarfed by correct ones—forms the first fidelity checkpoint [1] [8].
Following misinsertion, dATP participates in proofreading exonuclease pathways. Replicative polymerases (e.g., Pol ε/δ) transfer mismatched primers to exonuclease sites, where dATP hydrolysis fuels 3′→5′ excision. Pre-steady-state kinetics show mismatches increase primer transfer efficiency 100-fold over matched termini [8]. Concurrently, dATP energizes post-replicative MMR by activating MutSα (MSH2-MSH6), which hydrolyzes dATP to ADP upon mismatch binding, initiating repair complex assembly [6].
In translesion synthesis (TLS), low-fidelity polymerases like Pol η incorporate dATP opposite UV-induced lesions (e.g., thymine dimers). Though error-prone, this prevents replication fork collapse. Crucially, dATP concentrations regulate polymerase switching: elevated dATP stabilizes replicative complexes at forks, while depletion promotes TLS recruitment [10]. Dysregulation—as in Pol η-overexpressing cancers—skews this balance, increasing dATP-driven mutagenesis [5] [6].
Table 3: Fidelity Mechanisms Involving dATP
| Fidelity Mechanism | Key Step Involving dATP | Error Reduction Factor |
|---|---|---|
| Kinetic Selectivity | Delayed conformational step for dATP:dG vs. dATP:dT | 102–103 |
| Proofreading Exonuclease | dATP hydrolysis for primer transfer/excision | 101–102 |
| Mismatch Repair (MMR) | dATP → ADP hydrolysis by MutSα to license repair excision | 102–103 |
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2